![molecular formula C13H15NOS3 B4846976 3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4846976.png)
3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one, also known as BM-21, is a synthetic compound that has attracted attention from the scientific community due to its potential therapeutic applications. BM-21 belongs to the class of thiazolidinone derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. It is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of important biomolecules such as DNA and proteins. 3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has also been shown to interact with cellular membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects:
3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the expression of anti-apoptotic proteins. 3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase. In addition, 3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and purify, and can be characterized by various analytical techniques. 3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has also been found to be stable under various conditions, making it suitable for long-term storage. However, 3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. 3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one also has limited bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the research on 3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one. One direction is to explore its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and optimize its structure for improved efficacy. Another direction is to investigate its potential as an antimicrobial agent. 3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one could be tested against a wider range of bacterial and fungal strains to determine its spectrum of activity. Finally, 3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one could be modified to improve its solubility and bioavailability, making it more suitable for in vivo studies.
Conclusion:
In conclusion, 3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound with potential therapeutic applications. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. 3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including ease of synthesis and purification, and stability under various conditions. However, it also has some limitations, including low solubility in water and limited bioavailability. Future research on 3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one could lead to the development of novel therapeutics for various diseases.
Scientific Research Applications
3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. 3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
IUPAC Name |
(5Z)-3-butyl-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS3/c1-3-4-6-14-12(15)11(18-13(14)16)8-10-9(2)5-7-17-10/h5,7-8H,3-4,6H2,1-2H3/b11-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBCQMMXYILOKQ-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(C=CS2)C)SC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(C=CS2)C)/SC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-butyl-5-[(3-methylthiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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